(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
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Overview
Description
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a dioxoisoindolinyl group, and a pentanoic acid chain, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the dioxoisoindolinyl group through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated organic molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid has potential applications in drug development. Its unique structure may allow for the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom and dioxoisoindolinyl group play crucial roles in its activity, allowing it to bind to specific receptors or enzymes and modulate their function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)butanoic acid: A similar compound with a shorter carbon chain.
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)hexanoic acid: A similar compound with a longer carbon chain.
®-2-Chloro-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the bromine atom and dioxoisoindolinyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12BrNO4 |
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Molecular Weight |
326.14 g/mol |
IUPAC Name |
2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19) |
InChI Key |
FCGBPUWRRBLODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br |
Origin of Product |
United States |
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